molecular formula C26H35N5O2 B4795836 7-(4-cyclohexyl-1-piperazinyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

7-(4-cyclohexyl-1-piperazinyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B4795836
M. Wt: 449.6 g/mol
InChI Key: JVWNHCZOGIBMPC-UHFFFAOYSA-N
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Description

The compound belongs to the class of pyrazolo[1,5-a]pyrimidines, a heterocyclic aromatic compound that has drawn significant interest in medicinal chemistry and synthetic organic chemistry due to its diverse biological activities and potential therapeutic applications. The pyrazolo[1,5-a]pyrimidine scaffold is a crucial structural motif present in various pharmacologically active compounds and has been explored for its anticancer, antimicrobial, and vasodilator activities among others.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the condensation of 5-amino-1H-pyrazoles with various aldehydes or ketones. For instance, Hassan et al. (2017) demonstrated the synthesis of a novel series of pyrazolo[1,5-a]pyrimidines via condensation, revealing the versatility and adaptability of this scaffold in generating compounds with potential anticancer activities (Hassan, Moustafa, & Awad, 2017).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical and physical properties. The presence of substituents, such as cyclohexyl and dimethoxyphenyl groups, can significantly influence the compound's conformation, electronic distribution, and intermolecular interactions, as highlighted by Portilla et al. (2006) in their study of hydrogen-bonded structures of similar compounds (Portilla, Quiroga, de la Torre, Cobo, Low, & Glidewell, 2006).

properties

IUPAC Name

7-(4-cyclohexylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35N5O2/c1-18-16-24(30-14-12-29(13-15-30)21-8-6-5-7-9-21)31-26(27-18)25(19(2)28-31)20-10-11-22(32-3)23(17-20)33-4/h10-11,16-17,21H,5-9,12-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVWNHCZOGIBMPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C)C5=CC(=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Cyclohexylpiperazin-1-yl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-(4-cyclohexyl-1-piperazinyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
7-(4-cyclohexyl-1-piperazinyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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7-(4-cyclohexyl-1-piperazinyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
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7-(4-cyclohexyl-1-piperazinyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 5
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7-(4-cyclohexyl-1-piperazinyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 6
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7-(4-cyclohexyl-1-piperazinyl)-3-(3,4-dimethoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

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